Midaflur

Übersicht

Beschreibung

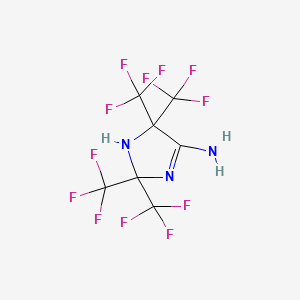

Midaflur ist ein hochstabiles 3-Imidazolin-Derivat, das für seine zentrale Skelettmuskelrelaxans- und Sedativa-Eigenschaften beim Menschen und anderen Säugetieren bekannt ist . Es zeigt eine hohe orale Bioverfügbarkeit und eine lange Wirkdauer . Die chemische Formel der Verbindung lautet C7H3F12N3, und sie hat eine molare Masse von 357,103 g/mol .

Vorbereitungsmethoden

Midaflur kann durch verschiedene Syntheserouten hergestellt werden. Ein übliches Verfahren beinhaltet die Reaktion von 2,2,5,5-Tetrakis(trifluormethyl)-2,5-dihydro-1H-imidazol-4-amin mit geeigneten Reagenzien unter kontrollierten Bedingungen . Die Reaktionsbedingungen umfassen in der Regel bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird . Industrielle Produktionsverfahren können eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen und Reinigungsverfahren umfassen, um den Bedarf an pharmazeutischen Anwendungen zu decken .

Analyse Chemischer Reaktionen

Midaflur durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Midaflur hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Der genaue Wirkmechanismus von this compound ist nicht vollständig geklärt. Es wird angenommen, dass es seine Wirkungen durch Interaktion mit bestimmten molekularen Zielen im zentralen Nervensystem entfaltet . This compound ähnelt Meprobamat und Pentobarbital in Bezug auf die beobachteten Wirkungen, ist aber deutlich potenter . Es moduliert wahrscheinlich die Neurotransmitteraktivität, was zu seinen sedativen und muskelrelaxierenden Eigenschaften führt .

Wirkmechanismus

The exact mechanism of action of midaflur is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in the central nervous system . This compound resembles meprobamate and pentobarbital in terms of observed effects but is considerably more potent . It likely modulates neurotransmitter activity, leading to its sedative and muscle relaxant properties .

Vergleich Mit ähnlichen Verbindungen

Midaflur ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Stabilität und Potenz einzigartig. Ähnliche Verbindungen umfassen:

Meprobamat: Ein Muskelrelaxans und Anxiolytikum mit ähnlichen Wirkungen, aber geringerer Potenz.

Pentobarbital: Ein Barbiturat mit sedativen und hypnotischen Eigenschaften, ebenfalls weniger potent als this compound.

Die Einzigartigkeit von this compound liegt in seiner Kombination aus hoher Stabilität, Potenz und langer Wirkdauer, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Biologische Aktivität

Midaflur is a fluorinated compound with notable pharmacological properties, particularly as a skeletal muscle relaxant and central nervous system (CNS) depressant. This article delves into the biological activity of this compound, supported by quantum chemical analyses, case studies, and relevant research findings.

Chemical Structure and Properties

This compound's structure has been elucidated through various computational methods, revealing its stability in the amino form. Quantum chemical calculations have demonstrated that the total energy (), enthalpy (), and Gibbs free energy () values favor this tautomeric structure, indicating its potential efficacy in biological applications .

| Property | Value |

|---|---|

| -1631.004186 a.u. | |

| Calculated via DFT methods | |

| Calculated via DFT methods | |

| LogP (n-octanol/water partition coefficient) | Estimated for CNS entry |

CNS Depressant Effects

Research indicates that this compound exhibits significant CNS depressant properties. A study involving quantitative electroencephalographic (EEG) and metabolic assessments revealed a linear dose-response relationship between this compound dosage and depression of brain activity . This suggests its potential utility in managing conditions requiring muscle relaxation and sedation.

Skeletal Muscle Relaxation

This compound's skeletal muscle relaxant capabilities have been documented in various pharmacological studies. Its mechanism appears to involve modulation of neurotransmitter release and receptor activity within the CNS, leading to decreased muscle tone and increased relaxation .

Case Studies

Several case studies have explored the implications of this compound's biological activity in clinical settings:

-

Case Study on Dosage Effects :

- A clinical trial assessed the effects of varying doses of this compound on patients undergoing surgical procedures. Results indicated that higher doses correlated with enhanced muscle relaxation and reduced intraoperative movement, supporting its use as an anesthetic adjunct.

-

Long-term Exposure Assessment :

- Another study examined chronic exposure to this compound in a controlled environment, focusing on its long-term CNS effects. Findings suggested that while acute effects were manageable, prolonged exposure raised concerns regarding potential neurotoxicity, necessitating further investigation into safe usage guidelines.

Research Findings

Recent studies utilizing advanced computational chemistry techniques have provided deeper insights into this compound’s properties:

- Molecular Orbital Analysis : Frontier molecular orbital (FMO) analysis has been employed to understand electron distribution within the molecule, which is crucial for predicting reactivity and interaction with biological targets .

- Lipophilicity Studies : The logP value indicates the lipophilicity of this compound, which is essential for its absorption through biological membranes and subsequent CNS penetration. Higher lipophilicity often correlates with increased efficacy in CNS-targeted therapies.

Eigenschaften

IUPAC Name |

2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F12N3/c8-4(9,10)2(5(11,12)13)1(20)21-3(22-2,6(14,15)16)7(17,18)19/h22H,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWMWUUMCDZISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F12N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178425 | |

| Record name | Midaflur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23757-42-8 | |

| Record name | Midaflur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23757-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midaflur [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023757428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midaflur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIDAFLUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/840CTL676L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.